Isoquinolin-1-yl(phenyl)methanone
Overview
Description
Mechanism of Action
Target of Action
Isoquinolin-1-yl(phenyl)methanone is a complex compound with potential biological and physiological activities
Mode of Action
It’s known that isoquinolones, a group of nitrogen-heterocyclic compounds, have been greatly developed recently They interact with their targets, leading to various changes at the molecular level
Biochemical Pathways
Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Isoquinolones are known to have various biological and physiological activities . The specific effects of this compound at the molecular and cellular level need to be further investigated.
Biochemical Analysis
Biochemical Properties
For instance, isoquinoline derivatives have been tested as PTB1B inhibitors
Cellular Effects
Some isoquinoline derivatives have shown anticancer activity by inducing oxidative stress, DNA damage, and apoptosis in cancer cells
Molecular Mechanism
Isoquinolones have been synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Dosage Effects in Animal Models
The effects of Isoquinolin-1-yl(phenyl)methanone at different dosages in animal models are not well studied. Some isoquinoline derivatives have shown anticancer activity in mice models with Ehrlich solid carcinoma . The maximum tolerated body weight-adjusted dose was found to be 428 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl(phenyl)methanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ metal catalysts such as nickel or palladium to facilitate the cyclization reactions. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert it into isoquinolin-1-yl(phenyl)methanol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Isoquinolin-1-yl(phenyl)methanol.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinolin-1-yl(phenyl)methanone can be compared with other similar compounds such as:
Quinoline derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities, including antimicrobial and anticancer properties.
Isoquinoline derivatives: These compounds share the isoquinoline core structure and are used in similar applications in medicine and industry.
List of Similar Compounds
- Quinoline
- Isoquinoline
- 1-Benzoylisoquinoline
- 1-Benzoylisochinolin
This compound stands out due to its unique combination of the isoquinoline and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinolin-1-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCIKACMBMJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864702 | |
Record name | (Isoquinolin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-23-1 | |
Record name | 16576-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Isoquinolinyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.